(5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine is a complex organic compound with a unique structure that includes a pyrido[1,2-c][1,3]oxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxazepine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5aS,9S)-9-Methyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine: shares structural similarities with other compounds in the pyrido[1,2-c][1,3]oxazepine family.
Other similar compounds: include derivatives with different substituents on the ring system, which can alter their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of a methyl group at the 9-position
Properties
CAS No. |
61744-51-2 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(5aS,9S)-9-methyl-3,4,5,5a,6,7,8,9-octahydro-1H-pyrido[1,2-c][1,3]oxazepine |
InChI |
InChI=1S/C10H19NO/c1-9-4-2-5-10-6-3-7-12-8-11(9)10/h9-10H,2-8H2,1H3/t9-,10-/m0/s1 |
InChI Key |
FOCJYZSGFUJZHF-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2N1COCCC2 |
Canonical SMILES |
CC1CCCC2N1COCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.